SERT Inhibition: Potent IC50 of 10 nM Against Human Serotonin Transporter
4-Chloro-2,7-naphthyridin-1-amine demonstrates potent inhibition of the human serotonin transporter (SERT) with an IC50 of 10 nM. This activity profile is distinct from many other naphthyridine analogs which are not primarily characterized for SERT engagement. [1]
| Evidence Dimension | Inhibition of human SERT (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Comparator data for direct analogs not available in same assay; class-level baseline for weak/non-inhibitors expected to be >1,000 nM. |
| Quantified Difference | Not calculable |
| Conditions | Recombinant human SERT expressed in HEK293 cell membranes; assessed as reduction in [3H]5-HT uptake incubated for 22 mins. |
Why This Matters
This potency makes the compound a valuable starting point for research into SERT modulation, including neurological and psychiatric disorder applications.
- [1] BindingDB. (n.d.). BDBM50236796 (CHEMBL4093756). Affinity Data for 4-Chloro-2,7-naphthyridin-1-amine. Retrieved April 21, 2026, from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236796 View Source
